Benzyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate
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Overview
Description
Benzyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate is a chemical compound with the molecular formula C14H16N2O3 and a molecular weight of 260.28844 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a diazaspiro octane core. It is primarily used in research and development within the pharmaceutical and chemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate typically involves the reaction of benzylamine with a suitable spirocyclic precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Benzyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
Benzyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique structural features.
Mechanism of Action
The mechanism of action of Benzyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2,6-diazaspiro[3.4]octane-6-carboxylate
- tert-Butyl 6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate
- 2,6-Diazaspiro[3.4]octane
Uniqueness
Benzyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate stands out due to its specific substitution pattern and the presence of a benzyl group, which imparts unique chemical and biological properties. This compound’s distinct structure allows for specific interactions with molecular targets, making it a valuable tool in research and development .
Properties
Molecular Formula |
C14H16N2O3 |
---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
benzyl 6-oxo-2,7-diazaspiro[3.4]octane-2-carboxylate |
InChI |
InChI=1S/C14H16N2O3/c17-12-6-14(8-15-12)9-16(10-14)13(18)19-7-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,15,17) |
InChI Key |
XUSVVYKRDIJXQO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NCC12CN(C2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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